Cas no 2320221-16-5 (4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine)

4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine
- 2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine
- 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine
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- インチ: 1S/C18H23N5O/c1-13-18(20-7-6-19-13)23-8-4-14(5-9-23)11-24-17-10-16(15-2-3-15)21-12-22-17/h6-7,10,12,14-15H,2-5,8-9,11H2,1H3
- InChIKey: NYEUIRZEYRTBPD-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC(C2CC2)=NC=N1)CC1CCN(C2C(C)=NC=CN=2)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 397
- トポロジー分子極性表面積: 64
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6658-5783-50mg |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6658-5783-20μmol |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6658-5783-3mg |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6658-5783-5mg |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6658-5783-5μmol |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6658-5783-2μmol |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6658-5783-20mg |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6658-5783-15mg |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6658-5783-10μmol |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6658-5783-1mg |
4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
2320221-16-5 | 1mg |
$81.0 | 2023-09-07 |
4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidineに関する追加情報
Professional Introduction to 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine (CAS No. 2320221-16-5)
4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine, identified by its CAS number 2320221-16-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and pharmacological potential. The presence of multiple functional groups, including a cyclopropyl moiety and a piperidine ring, contributes to its unique chemical properties and makes it a promising candidate for further investigation in drug discovery.
The molecular structure of 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine is characterized by its intricate arrangement of atoms, which includes a pyrimidine core substituted with a cyclopropyl group at the 4-position and a methoxy group linked to a piperidine ring at the 6-position. The 3-methylpyrazin-2-yl moiety further enhances the complexity of the molecule, providing multiple sites for interaction with biological targets. This structural complexity is not only a testament to the synthetic capabilities of modern organic chemistry but also suggests potential for diverse biological activities.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored as therapeutic agents. The compound 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine represents an advanced scaffold that combines elements known to enhance pharmacological efficacy and bioavailability. The cyclopropyl group, for instance, is known to improve metabolic stability and binding affinity, while the piperidine ring is often incorporated into drugs for its favorable pharmacokinetic properties.
Current research in the field of medicinal chemistry has highlighted the importance of multitargeted drug design, where compounds are engineered to interact with multiple biological pathways simultaneously. This approach can lead to synergistic effects and potentially reduce side effects associated with single-target therapies. The structure of 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine lends itself well to such an approach, as it contains multiple functional groups that could interact with various enzymes and receptors.
One of the most exciting areas of research involving this compound is its potential application in oncology. Pyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The specific arrangement of atoms in 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine suggests that it may be able to disrupt key signaling pathways in cancer cells without significantly affecting normal cells. Preliminary studies have indeed indicated that this compound exhibits potent inhibitory activity against certain cancer-related kinases, making it a valuable candidate for further development.
Beyond oncology, this compound has also shown potential in other therapeutic areas. For instance, its ability to modulate neurotransmitter receptors has led researchers to explore its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The piperidine ring in particular is known to interact with dopamine receptors, which are implicated in these conditions. By targeting these receptors, 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylylmethoxy}pyrimidine could offer a new therapeutic strategy for patients suffering from these debilitating diseases.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the ingenuity of modern chemists but also pave the way for the production of other structurally similar compounds with tailored biological activities.
In conclusion, 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yll)piperidin-lV-ylmethoxy}pyrimidine (CAS No. 2320221-l6-S) is a promising pharmaceutical compound with significant potential in various therapeutic areas. Its unique molecular structure and diverse functional groups make it an excellent candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the fight against human disease.
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